molecular formula C12H19NO B13268753 1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL

1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL

Cat. No.: B13268753
M. Wt: 193.28 g/mol
InChI Key: UZTLBZKFGXZANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL typically involves the reaction of 4-ethylbenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-{[(4-Ethylphenyl)methyl]amino}propan-2-one.

    Reduction: Formation of 1-{[(4-Ethylphenyl)methyl]amino}propan-2-amine.

    Substitution: Formation of 1-{[(4-Ethylphenyl)methyl]amino}propan-2-halide.

Scientific Research Applications

1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylamino-2-propanol: Similar structure but lacks the 4-ethylphenyl group.

    Bisoprolol: A beta-blocker with a similar amino alcohol structure but different substituents.

Uniqueness

1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other amino alcohols and enhances its utility in various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(4-ethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

UZTLBZKFGXZANE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.